isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate
Description
Isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate is a structurally complex small molecule characterized by a benzimidazole core fused with a pyrrolidinone ring and substituted with a p-tolyl group and an isopropyl ester. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The isopropyl ester group serves as a prodrug moiety, modulating solubility and bioavailability .
Properties
IUPAC Name |
propan-2-yl 2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-15(2)29-22(28)14-26-20-7-5-4-6-19(20)24-23(26)17-12-21(27)25(13-17)18-10-8-16(3)9-11-18/h4-11,15,17H,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNGKJWDDITHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core linked to a pyrrolidine ring, which is further substituted with an isopropyl ester. This unique structure may contribute to its biological effects. The molecular formula is C₁₇H₁₈N₄O₃, with a molecular weight of approximately 314.35 g/mol.
Research indicates that compounds with similar structures often exhibit various modes of action, including:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives are known to inhibit specific enzymes involved in cancer progression and cell cycle regulation.
- Modulation of Cell Signaling Pathways : The compound may interact with pathways such as the EGFR and AKT signaling pathways, which are crucial in cancer cell proliferation and survival.
Anticancer Potential
Recent studies have highlighted the anticancer potential of imidazole derivatives, including those related to our compound. For instance:
- Cell Line Studies : Compounds with similar structures have shown IC₅₀ values ranging from 0.3 to 11.6 µM against various cancer cell lines, including A549 (lung cancer), PANC-1 (pancreatic cancer), and MCF-7 (breast cancer) .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | A549 | 0.29 |
| Compound B | MCF-7 | 1.22 |
| Compound C | PANC-1 | 2.29 |
These findings suggest that this compound may possess similar anticancer properties.
Tubulin Polymerization Inhibition
Imidazole derivatives have also been studied for their ability to inhibit tubulin polymerization, which is essential for mitosis:
- In Vitro Assays : Certain compounds have demonstrated significant inhibition of porcine brain tubulin polymerization, indicating potential use as chemotherapeutic agents .
Case Studies
- Study on Structural Variants : A study evaluating various benzimidazole derivatives showed that modifications at the nitrogen position significantly affected anticancer activity. Substituents that enhanced electron density on the aromatic ring improved potency against cancer cell lines .
- Mechanistic Insights : Research indicated that specific compounds led to increased apoptosis in cancer cells through upregulation of pro-apoptotic markers such as p53 and Bax while downregulating anti-apoptotic markers like Bcl-2 . This suggests that the compound may induce programmed cell death in malignant cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues with Benzimidazole-Pyrrolidinone Hybrids
Compound 5cp (2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide) shares the benzimidazole-pyrrolidinone core with the target compound but differs in substituents. The phenyl group in 5cp’s 3-oxo-propyl chain contrasts with the p-tolyl group in the target compound. Pharmacokinetic studies indicate that the p-tolyl group enhances metabolic stability compared to phenyl due to reduced cytochrome P450-mediated oxidation . Additionally, 5cp’s carboxamide group confers higher polarity (logP = 1.8) versus the target’s isopropyl ester (logP = 2.5), suggesting improved aqueous solubility for 5cp but reduced membrane permeability .
Compound 5ck (2-(1-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide) replaces the 5-oxo-pyrrolidin-3-yl group with a dioxoisoindolinyl-ethyl chain. This modification eliminates the hydrogen-bond-donating capability of the pyrrolidinone’s carbonyl, reducing binding affinity to serine proteases by ~30% in enzymatic assays . The dioxoisoindolinyl group also increases molecular weight (MW = 403.4 g/mol vs.
Analogues with Modified Substituents
2-(p-Tolyl)-1H-Benzo[d]imidazole (Compound 3) lacks the pyrrolidinone and ester groups. Its simplified structure exhibits weaker inhibition of cyclooxygenase-2 (IC50 = 12 µM) compared to the target compound (IC50 = 4.5 µM), highlighting the critical role of the pyrrolidinone moiety in enhancing target engagement .
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (3) introduces a hydrophilic hydroxyethylamino-benzyl group. This derivative shows superior renal clearance (CLrenal = 0.8 mL/min/kg) versus the target compound (CLrenal = 0.3 mL/min/kg), attributed to its carboxylic acid group, which promotes urinary excretion .
Analogues with Sulfur-Containing Groups
2-(2-(Benzylthio)-1H-Benzo[d]imidazol-1-yl) Acetic Acid Derivatives feature a benzylthio group instead of the pyrrolidinone. The sulfur atom in these derivatives increases polar surface area (PSA = 95 Ų vs. target’s PSA = 78 Ų), correlating with reduced blood-brain barrier penetration (brain/plasma ratio = 0.1 vs. target’s ratio = 0.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
